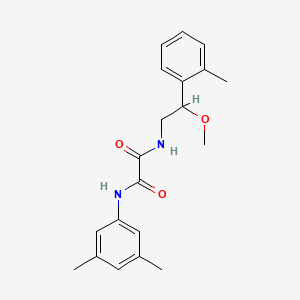
1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a bromophenyl group, three methyl groups, and a thiol group attached to a dihydropyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the reaction would involve 4-bromobenzaldehyde, ethyl acetoacetate, and thiourea under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using efficient catalysts, such as Lewis acids, and optimizing reaction conditions to increase yield and purity. Solvent selection and temperature control are crucial factors in scaling up the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Cyclization: Catalysts such as palladium or copper can facilitate cyclization reactions under mild conditions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of substituted dihydropyrimidines.
Cyclization: Formation of fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its structural features.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with biological targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
- 1-(4-Fluorophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
- 1-(4-Methylphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
Uniqueness
1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards biological targets compared to its chloro, fluoro, and methyl analogs .
Propiedades
Número CAS |
37489-47-7 |
|---|---|
Fórmula molecular |
C13H17BrN2S |
Peso molecular |
313.26 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-4,4,6-trimethyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C13H17BrN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17) |
Clave InChI |
CHJZAPAYCRBOAD-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)Br)(C)C |
SMILES canónico |
CC1CC(NC(=S)N1C2=CC=C(C=C2)Br)(C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2654663.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2654670.png)



![3-Cyclopropyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2654675.png)


![2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2654678.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)

